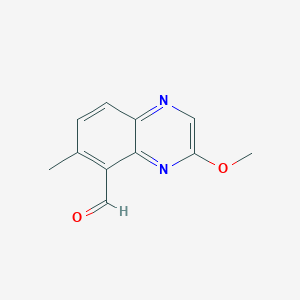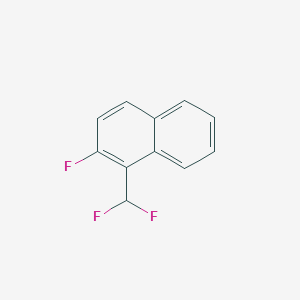
3-Butyn-2-ol, 4-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H12O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an alkyne group on a butyl chain attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)but-3-yn-2-ol typically involves the coupling of a naphthalene derivative with a butynol derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-bromo-naphthalene with 3-butyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-(Naphthalen-1-yl)but-3-yn-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(Naphthalen-1-yl)but-3-yn-2-one.
Reduction: 4-(Naphthalen-1-yl)but-3-en-2-ol or 4-(Naphthalen-1-yl)butan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Naphthalen-1-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving naphthalene derivatives.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-2-ol depends on its specific application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to light, altering its optical properties. This involves the cleavage and reformation of chemical bonds within the molecule, influenced by the presence of the hydroxyl and alkyne groups .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)butan-2-ol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
4-(Naphthalen-1-yl)but-3-en-2-ol: Contains an alkene group instead of an alkyne group, affecting its reactivity and applications.
Naphthopyrans: Compounds with similar photochromic properties but different structural features.
Uniqueness
4-(Naphthalen-1-yl)but-3-yn-2-ol is unique due to the presence of both a hydroxyl group and an alkyne group on the butyl chain, which provides a combination of reactivity and structural versatility not found in many other naphthalene derivatives .
Properties
CAS No. |
830329-26-5 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-naphthalen-1-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,1H3 |
InChI Key |
KMIBIPXVWJESAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)



![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)

